REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][O:9][C:10]=1[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([Cl:19])=[O:18])[CH:12]=1)=[O:5])[CH3:2].[CH2:20]([O:23][C:24](=[O:34])[C:25]1[CH:33]=[CH:32][CH:31]=[C:27]([C:28](O)=[O:29])[CH:26]=1)[CH:21]=[CH2:22].S(Cl)(Cl)=O.CN(C=O)C>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][O:9][C:10]=1[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17](=[O:18])[CH2:25][C:24]([OH:34])=[O:23])[CH:12]=1)=[O:5])[CH3:2].[CH2:20]([O:23][C:24](=[O:34])[C:25]1[CH:33]=[CH:32][CH:31]=[C:27]([C:28]([Cl:19])=[O:29])[CH:26]=1)[CH:21]=[CH2:22]
|
Name
|
5-(3-chlorocarbonyl-phenyl)-oxazole-4-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=COC1C1=CC(=CC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(C1=CC(C(=O)O)=CC=C1)=O
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the following sequence
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=COC1C1=CC(=CC=C1)C(CC(=O)O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(C1=CC(=CC=C1)C(=O)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |